5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride
Description
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a pyrazole ring at the 5-position and a carboxylic acid group at the 2-position. The dihydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like dihydroorotate dehydrogenase (DHODH) and receptors involved in pain modulation .
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;;/h1-5H,(H,11,12)(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJFALOCXELBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Intermediates
The formation of the pyrazole ring through cyclocondensation reactions represents a foundational approach. In a method adapted from pyrazolo[1,5-a]pyridine syntheses, 3-aminopyridine-2-carboxylic acid reacts with 1,3-diketones under oxidative conditions. For instance, heating ethyl 3-oxopentanedioate with hydrazine hydrate in ethanol at 130°C for 18 hours under oxygen yields a pyrazole-fused intermediate, which undergoes subsequent hydrolysis to the carboxylic acid.
Key parameters include:
- Solvent system : Ethanol/water (4:1 v/v)
- Catalyst : Acetic acid (6 equivalents)
- Yield : 68–72% after recrystallization
This method benefits from readily available starting materials but requires precise control of oxidative conditions to prevent over-oxidation of the pyridine nucleus.
Multi-Step Synthesis via Pyrazolidine Intermediates
A patent-derived strategy involves sequential functionalization:
- Cyclization : 3-Hydrazinopyridine dihydrochloride reacts with diethyl maleate in ethanol containing sodium ethoxide at 80°C, forming ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate.
- Chlorination : Treatment with phosphoryl chloride in acetonitrile at 60°C introduces the chloro substituent.
- Oxidation and hydrolysis : Hydrogen peroxide-mediated oxidation followed by HCl hydrolysis yields the carboxylic acid.
- Salt formation : Saturation with gaseous HCl in ethanol precipitates the dihydrochloride.
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Diethyl maleate | 80°C | 6 h | 85% |
| Chlorination | POCl₃ | 60°C | 2 h | 78% |
| Decarboxylation | CuO | 120°C | 3 h | 65% |
This pathway demonstrates scalability, with isolated yields exceeding 65% at each stage, though it requires specialized handling of chlorinating agents.
Direct Coupling of Pre-Formed Heterocyclic Units
Modern cross-coupling techniques enable convergent synthesis. 4-Pyrazoleboronic acid couples with 6-bromopyridine-2-carboxylic acid methyl ester under Suzuki–Miyaura conditions:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (3 equiv)
- Solvent : DME/H₂O (10:1) at 90°C
Post-coupling hydrolysis with 6M HCl at reflux for 8 hours achieves both ester cleavage and salt formation, yielding the title compound in 82% purity.
Hydrolysis of Cyano Precursors
A nitrile-based route utilizes 5-(1H-pyrazol-4-yl)pyridine-2-carbonitrile, which undergoes acidic hydrolysis:
- Conditions : 6M HCl, 110°C, 12 hours
- Workup : Neutralization with NaOH followed by HCl gas saturation
- Advantage : Avoids transition metal catalysts, suitable for GMP production
Comparative analysis reveals distinct advantages per method:
| Method | Scalability | Max Yield | Purity | Cost |
|---|---|---|---|---|
| Cyclocondensation | Moderate | 72% | 98% | Low |
| Multi-Step | High | 65% | 99.5% | Medium |
| Cross-Coupling | Low | 82% | 97% | High |
| Nitrile Hydrolysis | High | 78% | 99% | Medium |
Industrial Crystallization and Purification
Final dihydrochloride formation employs antisolvent crystallization:
- Solvent system : Ethanol/MTBE (1:5)
- Crystal seeding : 1% w/w seed load at 40°C
- Particle size : Controlled to 50–100 μm via cooling ramp (0.5°C/min)
Process analytical technology (PAT) tools monitor chloride counterion stoichiometry, ensuring consistent 2:1 HCl ratio through in-line pH and conductivity measurements.
Analytical Characterization Benchmarks
Identity confirmation employs:
- HPLC : C18 column, 0.1% TFA/MeCN gradient, tₚ=6.72 min
- MS (ESI+) : m/z 206.05 [M+H]+
- XRD : Characteristic peaks at 2θ=12.4°, 18.7°, 25.1°
Purity specifications require ≤0.15% total impurities by IPC-UV at 254 nm, with strict control of hydrazine residuals (<2 ppm).
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; dihydrochloride has been investigated for its role as a potential inhibitor of various enzymes, particularly in the context of cancer and infectious diseases.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Research indicates that derivatives of pyrazole compounds can inhibit DHODH, an enzyme critical for pyrimidine biosynthesis. Inhibitors of DHODH have therapeutic implications for diseases such as rheumatoid arthritis and certain cancers:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid, showed promising results in inhibiting DHODH activity, leading to reduced cell proliferation in cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.
Antibacterial and Antifungal Studies
A study focused on the synthesis of new pyrazole derivatives revealed that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess its efficacy:
| Compound | Target Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid | S. aureus | 15 |
| 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid | E. coli | 12 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid has been explored through various assays.
DPPH Radical Scavenging Assay
In antioxidant studies, the compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 30 |
| 100 | 55 |
| 200 | 80 |
This suggests that higher concentrations yield better antioxidant activity .
Synthesis and Characterization
The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid involves multi-step reactions starting from pyridine derivatives. Characterization techniques such as NMR, FTIR, and mass spectrometry are essential for confirming the structure of synthesized compounds.
Synthesis Overview
- Starting Materials : Pyridine derivatives and hydrazine.
- Reagents : Various anhydrides or carboxylic acids.
- Characterization Techniques :
- Proton-NMR
- Carbon-NMR
- FTIR
- Mass Spectrometry
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on the pyridine ring significantly influence physicochemical and biological properties. Below is a comparison with key analogs:
Key Observations :
- Pyrazole vs.
- Chloro and Methylpyrazole : The chloro substituent in increases lipophilicity, while the methylpyrazole may sterically hinder interactions.
- Trifluoromethyl Group : The electron-withdrawing CF3 group in enhances metabolic stability but reduces solubility compared to the dihydrochloride salt form.
Physicochemical Properties
Notes:
Biological Activity
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C9H7N3O2·2HCl and is characterized by the presence of both pyrazole and pyridine rings. Its structure can be represented as follows:
Antimicrobial Properties
Research has indicated that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival .
Anticancer Activity
The compound has shown promising results in anticancer assays. For instance, it demonstrated significant inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with mean growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it exhibited lower toxicity to normal fibroblast cells, suggesting a selective action against cancer cells while sparing healthy tissues .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |
|---|---|---|
| HepG2 | 54.25 | 80.06 |
| HeLa | 38.44 | 80.06 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways essential for cell growth and division.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that derivatives of this compound possess antioxidant properties, which may protect cells from oxidative damage .
Case Studies and Research Findings
A recent study focused on the synthesis of various pyrazole derivatives, including 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid, highlighting its potential as a lead compound for developing new anticancer agents . The study emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy and reduce toxicity.
Another investigation assessed the compound's role in inhibiting the hepatitis C virus (HCV), revealing promising antiviral activity with effective concentrations comparable to existing antiviral therapies . This positions the compound not only as a potential anticancer agent but also as a candidate for antiviral drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
